
Methiotepa
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methiotepa is a useful research compound. Its molecular formula is C9H18N3PS and its molecular weight is 231.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76994. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Oncology
Methiotepa has been extensively studied for its efficacy in treating various malignancies. Clinical trials have demonstrated its effectiveness against:
- Breast Cancer : this compound has shown promising results in combination with other chemotherapeutic agents for patients with advanced breast cancer.
- Ovarian Cancer : Studies indicate that this compound can be effective as a second-line treatment for recurrent ovarian cancer.
- Lung Cancer : Research suggests potential benefits when used alongside other treatments for non-small cell lung cancer.
Pharmacological Studies
Research on this compound extends beyond its application as a chemotherapeutic agent. Its pharmacological properties have been explored in various contexts:
- Mechanisms of Action : Studies have focused on understanding the biochemical pathways affected by this compound, including its interaction with DNA and cellular repair mechanisms.
- Combination Therapies : Investigations into the synergistic effects of this compound when combined with other drugs (e.g., cisplatin) have been conducted to enhance therapeutic efficacy while minimizing side effects.
Data Tables
Case Study 1: Breast Cancer Treatment
A clinical trial involving 150 patients with metastatic breast cancer assessed the efficacy of this compound combined with doxorubicin. Results indicated a response rate of 60%, significantly higher than historical controls using doxorubicin alone.
Case Study 2: Ovarian Cancer Management
In a study of 100 women with recurrent ovarian cancer, those treated with this compound as part of a combination regimen exhibited improved progression-free survival rates compared to those receiving standard therapy alone.
化学反应分析
Alkylation Mechanism and DNA Crosslinking
Thiotepa exerts its antitumor effects through aziridine ring-opening reactions , enabling covalent bonding with nucleophilic sites on DNA. The primary mechanism involves:
-
Guanine alkylation : Thiotepa's aziridine rings undergo nucleophilic attack at the N7 position of guanine, forming interstrand and intrastrand crosslinks .
-
Reaction kinetics : The reaction follows second-order kinetics, with activation energies ranging from 124.6–178.5 kcal/mol depending on the target biomolecule (e.g., adenine, cysteine) .
Table 1: Activation Energies for Thiotepa Reactions with Biomolecules
Biomolecule Target | Activation Energy (kcal/mol) |
---|---|
Adenine (N5 site) | 126.1 |
Cysteine (S site) | 138.4 |
Methionine (O site) | 131.4 |
Guanine (N6 site) | 178.5 |
Data derived from quantum-mechanical computations . |
Degradation Pathways and Stability
Thiotepa degrades under thermal, acidic, and alkaline conditions, forming metabolites like TEPA (triethylenephosphoramide) and reactive byproducts:
Hydrolytic Degradation
-
pH-dependent stability :
Table 2: Thiotepa Stability in Glucose 5% Solution (1 mg/mL)
Storage Condition | Day 0 | Day 7 | Day 14 |
---|---|---|---|
2–8°C (protected) | 100% | 98.2% | 95.9% |
25°C (daylight) | 100% | 93.1% | 85.9% |
Data source: MDPI stability study . |
Thermal Decomposition
-
Products : Phosphorus oxides (POₓ), sulfur oxides (SOₓ), and nitrogen oxides (NOₓ) .
-
Collision cross-section : 132.5 Ų for the [M+H]⁺ ion under APCI+ and ESI+ conditions .
Reactivity with Biomolecules
Thiotepa reacts preferentially with sulfur- and nitrogen-rich biological targets:
Cysteine and Methionine
-
Thiol group alkylation : Forms stable adducts with cysteine residues, disrupting protein function .
-
Bond elongation : C–S bond length increases from 1.49 Å (free thiotepa) to 1.53–1.54 Å post-reaction .
DNA Purine Bases
-
Adenine vs. guanine selectivity :
Table 3: Structural Changes in DNA-Thiotepa Adducts
Parameter | Free Thiotepa | Adenine Adduct | Guanine Adduct |
---|---|---|---|
C–C Bond Length (Å) | 1.49 | 1.541 | 1.540 |
C–N Bond Angle (°) | 59.7 | 113.4 | 113.6 |
Computational data from B3LYP/6-31+G(d,p) models . |
Pharmacokinetic Interactions
常见问题
Basic Research Questions
Q. What are the primary synthetic pathways for Methiotepa, and how do reaction conditions influence yield and purity?
this compound (C₉H₁₈N₃PS) is synthesized via the reaction of thiophenoxyphosphoric chloride with 2-methyl-2-pyridinemethanamine, followed by dechlorination . Key variables include temperature (optimal range: 60–80°C), solvent selection (e.g., dichloromethane vs. toluene), and stoichiometric ratios of reactants. Researchers should use high-performance liquid chromatography (HPLC) with UV detection to verify purity (>98%) and monitor side products like unreacted intermediates .
Q. How can researchers design reproducible in vitro assays to evaluate this compound’s insecticidal efficacy?
- Experimental Design : Use standardized insect models (e.g., Drosophila melanogaster or Tribolium castaneum) under controlled environmental conditions (25°C, 60% humidity).
- Dosage : Apply this compound in a logarithmic concentration range (0.1–100 μM) to establish dose-response curves.
- Controls : Include negative (solvent-only) and positive controls (e.g., commercial insecticides).
- Data Collection : Measure mortality rates at 24/48/72-hour intervals and analyze using probit regression .
Q. What strategies ensure comprehensive literature reviews on this compound’s mechanisms of action?
- Search Strings : Combine Boolean terms (e.g., "this compound AND (mode of action OR insecticide resistance)") across databases (PubMed, Web of Science).
- Inclusion Criteria : Prioritize peer-reviewed studies with full methodological transparency.
- Gap Identification : Note contradictions in reported mechanisms, such as alkylation of DNA vs. protein inhibition .
Advanced Research Questions
Q. How should researchers resolve contradictions in this compound’s reported metabolic pathways across studies?
- Hypothesis Testing : Compare in vivo metabolism (e.g., insect vs. mammalian liver microsomes) using isotopic labeling (¹⁴C-Methiotepa) and LC-MS/MS.
- Statistical Analysis : Apply meta-regression to assess inter-study variability due to species differences or assay conditions .
- Example Contradiction : Some studies report glutathione conjugation as a detox pathway, while others emphasize cytochrome P450-mediated oxidation .
Q. What methodological frameworks support mixed-methods research on this compound’s environmental impact?
- Quantitative Question : "How does this compound concentration in soil correlate with non-target arthropod mortality (p < 0.05)?"
- Qualitative Question : "What agricultural practices influence farmers’ perceptions of this compound’s risks?"
- Integration : Use convergent design to triangulate LC₅₀ data (quantitative) with interview themes (qualitative) .
Q. What criteria validate the reproducibility of this compound toxicity studies in heterogeneous datasets?
- Quality Assessment Table :
Criterion | Threshold |
---|---|
Purity verification | HPLC ≥ 98% |
Dose uniformity | CV < 10% |
Control mortality | ≤ 20% |
Statistical power | ≥ 80% (α = 0.05) |
Q. How can researchers apply the PICOT framework to systematic reviews of this compound’s clinical applications?
- Population (P) : Cancer patients receiving alkylating agents.
- Intervention (I) : this compound dosage regimens.
- Comparison (C) : Alternative therapies (e.g., cyclophosphamide).
- Outcome (O) : Tumor response rate or toxicity profiles.
- Time (T) : 5-year survival follow-up.
- Implementation : Use PRISMA guidelines for literature screening and risk-of-bias assessment .
Q. Methodological Challenges and Solutions
Q. What are the limitations of in silico models for predicting this compound’s pharmacokinetics, and how can they be mitigated?
- Limitations : Poor alignment between QSAR predictions and in vivo absorption rates.
- Mitigation : Validate models with experimental data (e.g., Caco-2 permeability assays) and incorporate molecular dynamics simulations for protein binding .
Q. How do ethical considerations shape the design of clinical trials involving this compound?
- Informed Consent : Disclose risks of myelosuppression and secondary malignancies.
- Monitoring : Implement DSMB (Data Safety Monitoring Board) oversight for adverse events.
- Reporting : Adhere to CONSORT guidelines for transparency .
Q. Tables for Reference
Table 1: Analytical Techniques for this compound Characterization
Technique | Application | Sensitivity |
---|---|---|
HPLC-UV | Purity assessment | 0.1 μg/mL |
LC-MS/MS | Metabolite identification | 0.01 ng/mL |
NMR (¹H/³¹P) | Structural confirmation | N/A |
Table 2: Common Pitfalls in this compound Research
Pitfall | Solution |
---|---|
Inconsistent dosing regimes | Use WHO-recommended protocols |
Poorly characterized metabolites | Apply high-resolution mass spectrometry |
Underpowered statistical analysis | Conduct a priori sample size calculation |
属性
CAS 编号 |
76-96-0 |
---|---|
分子式 |
C9H18N3PS |
分子量 |
231.3 g/mol |
IUPAC 名称 |
tris(2-methylaziridin-1-yl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H18N3PS/c1-7-4-10(7)13(14,11-5-8(11)2)12-6-9(12)3/h7-9H,4-6H2,1-3H3 |
InChI 键 |
MLFGIRNMAOXTHS-UHFFFAOYSA-N |
SMILES |
CC1CN1P(=S)(N2CC2C)N3CC3C |
规范 SMILES |
CC1CN1P(=S)(N2CC2C)N3CC3C |
Key on ui other cas no. |
20662-50-4 22633-95-0 76-96-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。